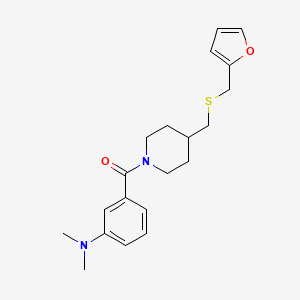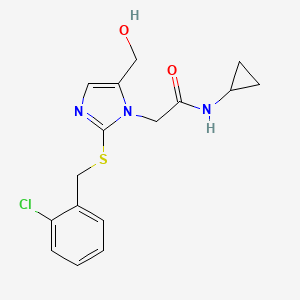![molecular formula C14H23N3O2 B2863402 4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1918078-41-7](/img/structure/B2863402.png)
4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound that features a piperidine ring linked to a methoxycyclopentyl group through an oxadiazole moiety
Wissenschaftliche Forschungsanwendungen
4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving piperidine derivatives.
Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Methoxycyclopentyl Group: This step involves the alkylation of the oxadiazole ring with a methoxycyclopentyl halide.
Formation of the Piperidine Ring: The final step involves the reaction of the intermediate with piperidine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wirkmechanismus
The mechanism of action of 4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenethylamine
- Indole
- Benzimidazole
- Quinoline
Uniqueness
4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is unique due to its combination of a piperidine ring with an oxadiazole moiety and a methoxycyclopentyl group. This structural arrangement provides distinct chemical and biological properties compared to other similar compounds, making it a valuable molecule for various applications.
Eigenschaften
IUPAC Name |
3-(1-methoxycyclopentyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-18-14(6-2-3-7-14)13-16-12(19-17-13)10-11-4-8-15-9-5-11/h11,15H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBVWFRJQJJSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)C2=NOC(=N2)CC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863320.png)
![1-(6-Oxa-2-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2863321.png)
![1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2863322.png)
![N-[(3-ethoxyphenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2863323.png)
![3-fluoro-4-methoxy-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B2863328.png)
![1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2863331.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![6-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B2863334.png)
![6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2863335.png)
![5-Bromo-6-chloro-N-[(3-methyloxolan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2863338.png)


![5-Bromo-2-{[1-(2-ethoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2863342.png)
